molecular formula C11H13ClN2O B3174888 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide CAS No. 954567-13-6

3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide

Cat. No.: B3174888
CAS No.: 954567-13-6
M. Wt: 224.68 g/mol
InChI Key: RIDMQQLPYFSPCY-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a cyclopropylmethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide involves several steps. One common method includes the reaction of 3-amino-4-chlorobenzoyl chloride with cyclopropylmethylamine under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the desired benzamide product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.

Properties

IUPAC Name

3-amino-4-chloro-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-4-3-8(5-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDMQQLPYFSPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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